Ethyl 2-((4-((2-chlorophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate
Overview
Description
This compound is a type of organic sulfur compound. It contains a pyrimidine ring, which is a type of heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a methoxy group (-OCH3) and a sulfanyl group (-SH), attached to the pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, with the various functional groups attached. The exact structure would depend on the positions of these groups on the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be predicted based on the functional groups present. For example, the presence of the sulfanyl group might make the compound somewhat polar, affecting its solubility in different solvents .Scientific Research Applications
Chemiluminescence in Sulfanyl-substituted Dioxetanes
The compound shows promise in chemiluminescence studies. Specifically, sulfanyl-substituted dioxetanes, related structurally to Ethyl 2-((4-((2-chlorophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate, demonstrate stability and moderate light yields under base-induced decomposition, offering insights into chemiluminescence mechanisms and potential applications in analytical chemistry (Watanabe et al., 2010).
Antimicrobial Applications
Derivatives of sulfanyl-substituted compounds similar to Ethyl 2-((4-((2-chlorophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate have been reported to exhibit antimicrobial properties. For instance, 4,6-bis(4-chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-2-methoxynicotinonitrile showed potent inhibition against Mycobacterium tuberculosis, suggesting potential in treating infectious diseases (Manikannan et al., 2010).
Organic Synthesis and Chemical Transformations
Compounds structurally related to Ethyl 2-((4-((2-chlorophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate are used in organic synthesis, demonstrating versatility in creating complex molecules. This includes the synthesis of pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates and novel tandem multi-component syntheses, reflecting the compound's utility in medicinal chemistry and organic synthesis (Žugelj et al., 2009) (Raja & Perumal, 2006).
Cytotoxicity and Anticancer Research
Research indicates that certain sulfanyl pyrimidine derivatives exhibit cytotoxicity against various cancer cell lines. This opens avenues for the development of novel anticancer agents using structurally similar compounds like Ethyl 2-((4-((2-chlorophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate (Stolarczyk et al., 2018).
Environmental Studies and Degradation
Derivatives of Ethyl 2-((4-((2-chlorophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate have been studied for environmental impact, particularly in the degradation of herbicides like chlorimuron-ethyl, suggesting its relevance in agricultural chemistry and environmental remediation (Sharma et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[4-(2-chlorophenyl)sulfanyl-5-methoxypyrimidin-2-yl]sulfanylacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S2/c1-3-21-13(19)9-22-15-17-8-11(20-2)14(18-15)23-12-7-5-4-6-10(12)16/h4-8H,3,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWJLWJVHGZHHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(C(=N1)SC2=CC=CC=C2Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((4-((2-chlorophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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